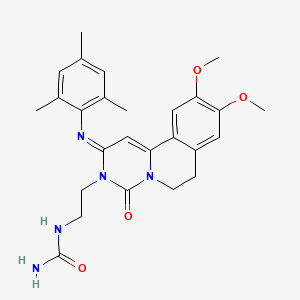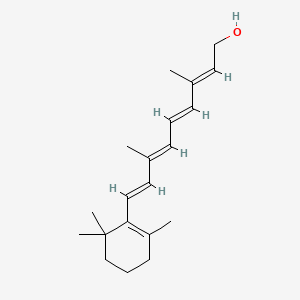
SIRT1-IN-4bb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SIRT1-IN-4bb is a SIRT1 inhibitor which partially induces apoptosis in HCT116 human colon carcinoma cells by activating p53.
Applications De Recherche Scientifique
SIRT1-IN-4bb in Cancer Treatment
SIRT1-IN-4bb, a novel inhibitor of human SIRT1, has shown significant potential in the treatment of colon cancer. In a study by Ghosh et al. (2017), it was demonstrated that this compound effectively induces apoptosis in HCT116 human colon carcinoma cells. This effect is achieved partially through the activation of p53, suggesting a promising avenue for the development of novel, non-toxic epigenetic therapeutics for colon cancer.
Role in Aging and Cellular Reprogramming
The role of SIRT1, and by extension its inhibitors like SIRT1-IN-4bb, in aging and cancer, as well as in cellular reprogramming, has been a focus of research. Ong and Ramasamy (2018) highlighted the SIRT1-p53 pathway's significant involvement in these processes. The study emphasized the regulatory axis of SIRT1-p53 and its implications in the control of cell cycle, metabolism, and differentiation. This research underscores the potential of SIRT1-IN-4bb in manipulating these pathways for therapeutic purposes.
SIRT1 in DNA Damage Response and Cancer
SIRT1's role in DNA damage response and its implications in cancer have been extensively studied. Alves-Fernandes and Jasiulionis (2019) discussed the dual role of SIRT1 as both a tumor suppressor and promoter. Inhibitors like SIRT1-IN-4bb could potentially modulate this dual role, offering new avenues in cancer therapy by targeting specific pathways regulated by SIRT1.
SIRT1 in Neurological Diseases
Research by Fujita and Yamashita (2018) highlighted the role of SIRT1 in the neuroendocrine system and its implications in neurodegenerative diseases. SIRT1 modulates various key targets, including transcription factors, and has roles in aging, cell survival, and metabolism. The inhibition of SIRT1, as with SIRT1-IN-4bb, could provide insights into the treatment and understanding of neurological conditions.
SIRT1 in Ischemic Diseases
The role of SIRT1 in ischemic diseases, particularly cerebral ischemia, has also been explored. Yang et al. (2013) summarized the protective effects of SIRT1 in cerebral ischemia, suggesting that SIRT1-IN-4bb could play a role in modulating these effects, offering potential therapeutic targets.
SIRT1 in Metabolic Disorders
The connection between SIRT1 and metabolic disorders has been established, with Zhou et al. (2012) demonstrating that SIRT1 is a potential therapeutic target for combating insulin resistance and type 2 diabetes. Inhibiting SIRT1 with compounds like SIRT1-IN-4bb could provide a new strategy for treating these conditions.
SIRT1 in Immune Regulation and Transplantation
SIRT1's contributions to immune functions, particularly in T-cell functions, have been studied by Beier et al. (2011). Their research found that targeting SIRT1 promoted the expression of Foxp3, a key factor in T-regulatory cells, and increased their suppressive functions. This indicates that SIRT1-IN-4bb could have significant implications in the field of autoimmunity and transplantation.
Propriétés
Nom du produit |
SIRT1-IN-4bb |
|---|---|
Formule moléculaire |
C31H26N2O4 |
Poids moléculaire |
490.56 |
Nom IUPAC |
(Z)-4-(3-(2-(2,4-Dihydroxy-3-methylphenyl)-2-phenylvinyl)-6-methylquinoxalin-2-yl)-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C31H26N2O4/c1-17-9-12-24-25(15-17)32-26(29(33-24)22-11-14-28(35)19(3)31(22)37)16-23(20-7-5-4-6-8-20)21-10-13-27(34)18(2)30(21)36/h4-16,34-37H,1-3H3/b23-16- |
Clé InChI |
OFAGDCPOQQUBSE-KQWNVCNZSA-N |
SMILES |
OC1=CC=C(C2=NC3=CC=C(C)C=C3N=C2/C=C(C4=CC=C(O)C(C)=C4O)/C5=CC=CC=C5)C(O)=C1C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SIRT1IN-4bb; SIRT1-IN4bb; SIRT1IN4bb; SIRT1 IN-4bb; SIRT1-IN 4bb |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







